molecular formula C9H9F3N2O B1388100 N,2-Dimethyl-6-(trifluoromethyl)nicotinamide CAS No. 1090043-67-6

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B1388100
CAS No.: 1090043-67-6
M. Wt: 218.18 g/mol
InChI Key: RSGBKBNUYUIIIH-UHFFFAOYSA-N
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Description

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C9H9F3N2O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the nicotinamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of nicotinamide derivatives using reagents such as trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride . These reactions are often carried out under mild conditions, making them suitable for large-scale production.

Industrial Production Methods

Industrial production of N,2-Dimethyl-6-(trifluoromethyl)nicotinamide may involve the use of catalytic processes to enhance yield and efficiency. For example, the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts, can be employed to introduce the trifluoromethyl group into the nicotinamide structure . This method is favored for its high selectivity and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted nicotinamides and related derivatives. Examples include:

Uniqueness

N,2-Dimethyl-6-(trifluoromethyl)nicotinamide is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high specificity and selectivity .

Properties

IUPAC Name

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-5-6(8(15)13-2)3-4-7(14-5)9(10,11)12/h3-4H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBKBNUYUIIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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